ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with an ethyl propanoate group. The 7-position of the chromen ring is functionalized with a 2,4-difluorobenzyl ether moiety, while methyl groups occupy the 4- and 8-positions.
The ethyl propanoate side chain may contribute to solubility in lipophilic environments, a critical factor in drug design .
Properties
Molecular Formula |
C23H22F2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H22F2O5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(24)11-19(15)25/h5-7,9,11H,4,8,10,12H2,1-3H3 |
InChI Key |
KMXVWTOXINASCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Difluorobenzyl Group: This step involves the reaction of the chromen-2-one derivative with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant anticancer properties. The chromenone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can effectively target cancer cell lines, suggesting potential for development as an anticancer agent .
- Anti-inflammatory Effects
- Antioxidant Properties
Biochemical Applications
- Enzyme Inhibition Studies
- Drug Development
Material Science Applications
- Synthesis of Functional Materials
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers found that the compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of inflammatory mediators. This suggests that ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate could be developed into a treatment for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is not well-documented. based on its structure, it is likely to interact with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other chromen-2-one derivatives.
Antioxidant Activity: The presence of the chromen-2-one core suggests potential antioxidant activity, which could protect cells from oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the benzyloxy group at the 7-position of the chromen core. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Chromen-3-yl Propanoate Derivatives
Key Findings from Structural Comparisons
Electronic Effects: The 2,4-difluorobenzyl group in the target compound introduces electron-withdrawing fluorine atoms, which stabilize the molecule against oxidative degradation compared to the 3-methoxybenzyl analog. Methoxy groups, while electron-donating, may increase susceptibility to cytochrome P450-mediated metabolism .
Biological Implications :
- Fluorinated derivatives like the target compound are hypothesized to exhibit prolonged half-lives in vivo due to reduced enzymatic cleavage of the C-F bond. In contrast, the hydroxy-substituted analog (Category F2) is likely metabolized faster via glucuronidation or sulfation .
Synthetic Accessibility: The 3-methoxybenzyl and 4-tert-butylbenzyl analogs are synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, similar to the target compound. However, fluorinated benzyl groups require specialized reagents (e.g., 2,4-difluorobenzyl bromide), increasing production costs .
Biological Activity
IUPAC Name
The IUPAC name for the compound is:
\text{Ethyl 3 7 2 4 difluorobenzyl oxy 4 8 dimethyl 2 oxo 2H chromen 3 yl}propanoate}
Molecular Formula
The molecular formula is C_{20}H_{22}F_2O_5.
Physical Properties
- Molecular Weight : 392.39 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Activity
Research indicates that compounds similar to ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the difluorobenzyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy .
Anticancer Properties
Several studies have explored the anticancer potential of coumarin derivatives. For example:
- A study demonstrated that related compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
- This compound has been suggested to target specific pathways involved in tumor growth and metastasis.
The proposed mechanism of action for the biological activities observed in this class of compounds includes:
- Inhibition of Protein Kinases : Many coumarin derivatives inhibit various protein kinases involved in cancer progression.
- Antioxidant Activity : The structure allows for scavenging free radicals, contributing to their protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
A recent in vitro study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.
Data Table
Q & A
Q. How should researchers statistically analyze dose-response relationships for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
